

Application of Vegfr-2-IN-39 in specific cancer cell lines

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Compound of Interest

Compound Name: Vegfr-2-IN-39

Cat. No.: B12386888

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Application Notes and Protocols for Vegfr-2-IN-39

Introduction

Vegfr-2-IN-39 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, **Vegfr-2-IN-39** effectively blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.^{[1][2][3]} These application notes provide a summary of the anti-cancer activity of **Vegfr-2-IN-39** in various cancer cell lines and detailed protocols for its use in in vitro studies. The data presented herein is based on the activity of Sunitinib, a well-characterized multi-kinase inhibitor with potent anti-VEGFR-2 activity, and serves as a representative profile for **Vegfr-2-IN-39**.

Data Presentation

The inhibitory effects of **Vegfr-2-IN-39** on the proliferation of various cancer cell lines were evaluated using a cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after a 48-hour treatment period.

Table 1: IC50 Values of **Vegfr-2-IN-39** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
786-O	Renal Cell Carcinoma	4.6[4]
ACHN	Renal Cell Carcinoma	1.9[4]
Caki-1	Renal Cell Carcinoma	2.8[4]
MCF7	Breast Cancer	~5.0 (significant viability reduction)[5]
K-562	Chronic Myelogenous Leukemia	3.5[6]

Vegfr-2-IN-39 induces apoptosis in a dose-dependent manner. The following table summarizes the percentage of apoptotic cells in MCF7 breast cancer cells after 24 hours of treatment, as determined by Annexin V/PI staining.

Table 2: Apoptosis Induction by **Vegfr-2-IN-39** in MCF7 Cells

Treatment	Concentration (μM)	Apoptotic Cells (%)
Control (DMSO)	-	~5
Vegfr-2-IN-39	5	40[5][7]

Treatment with **Vegfr-2-IN-39** leads to cell cycle arrest. The table below shows the effect of **Vegfr-2-IN-39** on the cell cycle distribution of MCF7 cells after 24 hours of treatment.

Table 3: Cell Cycle Analysis of MCF7 Cells Treated with **Vegfr-2-IN-39**

Treatment	Concentration (μM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Control (DMSO)	-	65	25	10
Vegfr-2-IN-39	10	45	15	40[7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the IC₅₀ value of **Vegfr-2-IN-39** in a specific cancer cell line.

Materials:

- Cancer cell line of interest
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Vegfr-2-IN-39** (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **Vegfr-2-IN-39** in complete growth medium.
- Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
- Incubate the plate for 48 hours at 37°C.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by **Vegfr-2-IN-39** using flow cytometry.

Materials:

- Cancer cell line of interest
- 6-well plates
- **Vegfr-2-IN-39** (dissolved in DMSO)
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the desired concentrations of **Vegfr-2-IN-39** or vehicle control for 24 hours.[5]
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 µL of the cell suspension to a flow cytometry tube.

- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cells.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of **Vegfr-2-IN-39** on cell cycle distribution.

Materials:

- Cancer cell line of interest
- 6-well plates
- **Vegfr-2-IN-39** (dissolved in DMSO)
- Cold 70% ethanol
- PBS
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **Vegfr-2-IN-39** or vehicle control for 24 hours.
- Harvest the cells, wash with PBS, and fix them in cold 70% ethanol at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for assessing the effect of **Vegfr-2-IN-39** on the phosphorylation of VEGFR-2 and downstream signaling proteins.

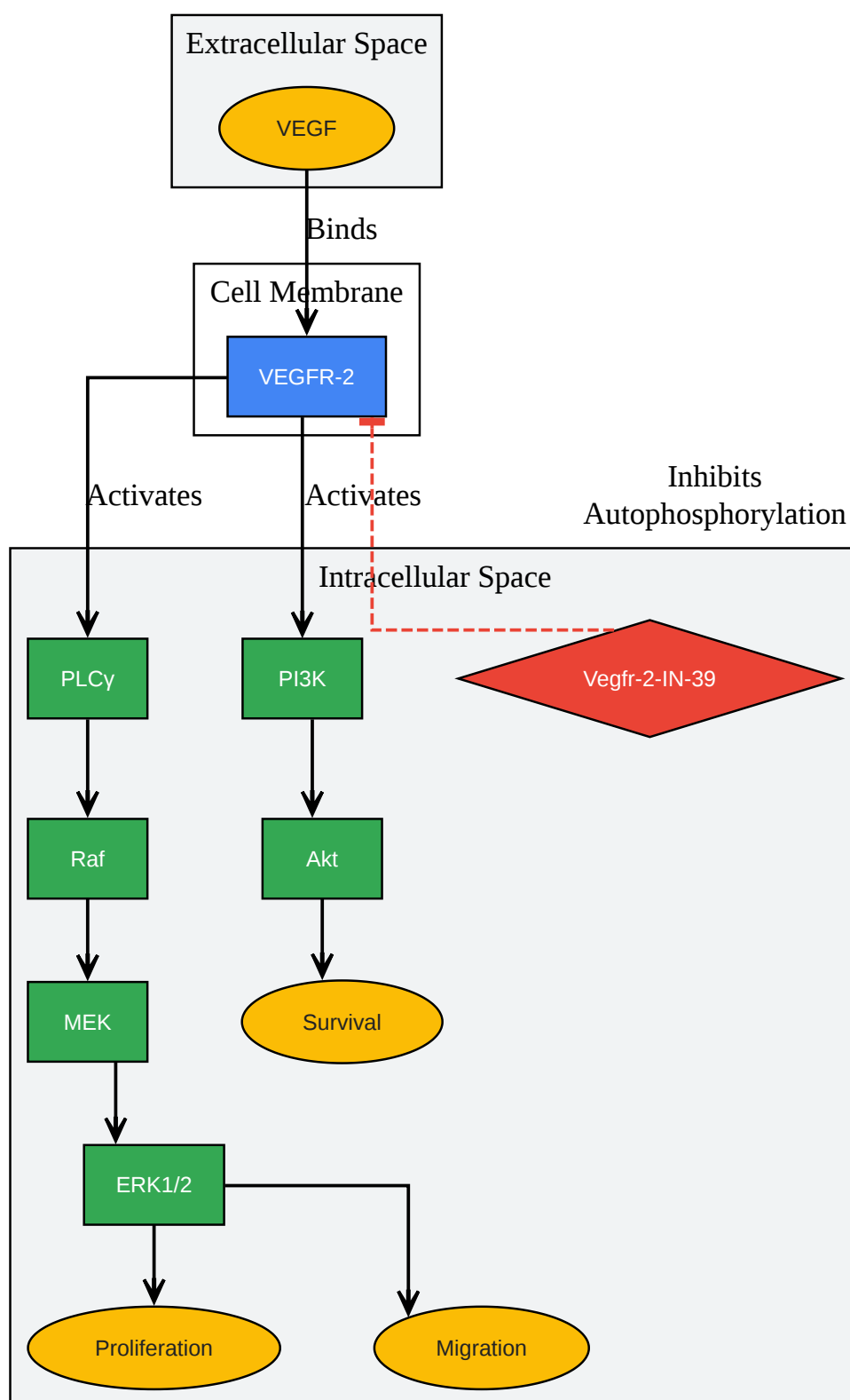
Materials:

- Cancer cell line of interest
- **Vegfr-2-IN-39** (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

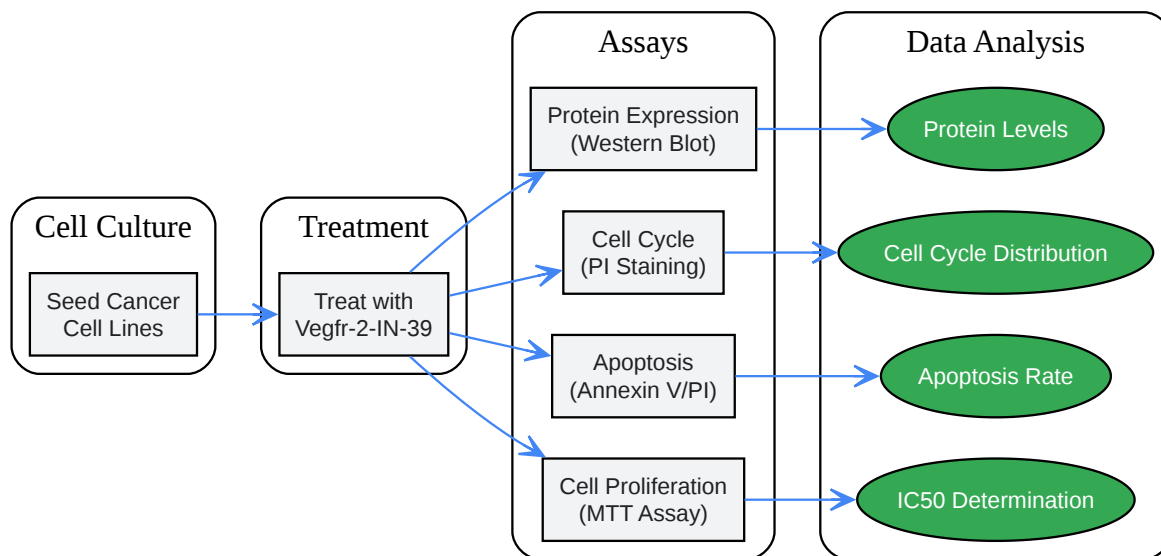
- Treat cells with **Vegfr-2-IN-39** for the desired time and concentration. For phosphorylation studies, a short treatment time (e.g., 10-30 minutes) may be optimal.[8]
- Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]

Visualizations



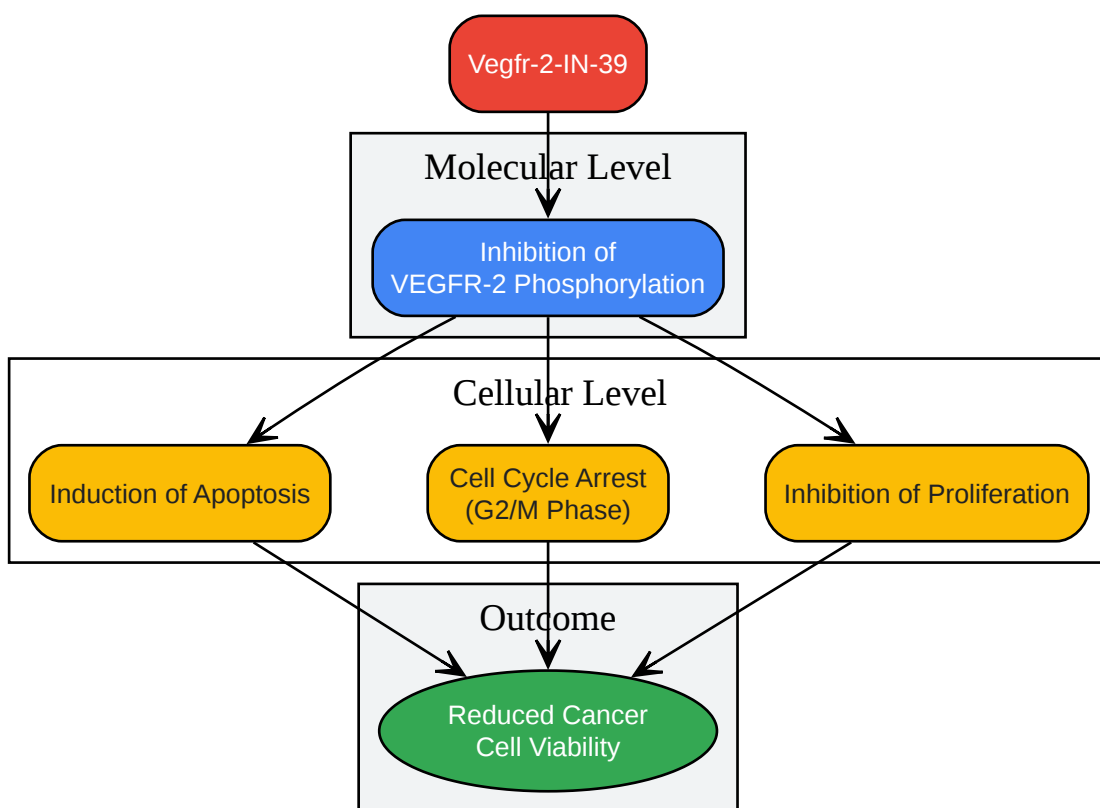
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Caption: VEGFR-2 signaling pathway and the inhibitory action of **Vegfr-2-IN-39**.



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Caption: Experimental workflow for evaluating the in vitro effects of **Vegfr-2-IN-39**.



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Caption: Logical relationship of the cellular effects of **Vegfr-2-IN-39**.

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